

# ENMD-2076: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | ENMD-2076 Tartrate |           |
| Cat. No.:            | B1139454           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

ENMD-2076 is an orally bioavailable, multi-targeted small molecule kinase inhibitor that has demonstrated potential in the treatment of various cancers. Its unique mechanism of action, targeting both cell proliferation and angiogenesis, has made it a subject of significant preclinical and clinical investigation. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of ENMD-2076, summarizing key data from published studies to inform ongoing research and development efforts.

## Pharmacodynamics: Dual Inhibition of Mitosis and Angiogenesis

ENMD-2076 exerts its anti-cancer effects by selectively inhibiting key kinases involved in two critical pathways for tumor growth and survival: cell cycle regulation and angiogenesis.[1]

#### **Mechanism of Action**

The primary targets of ENMD-2076 include Aurora kinase A, a key regulator of mitosis, and several receptor tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1] The inhibition of Aurora A kinase disrupts the formation of the mitotic spindle, leading to G2/M phase cell cycle arrest and subsequent apoptosis in tumor cells that overexpress this kinase.[2]



[3] Concurrently, the inhibition of angiogenic kinases impedes the formation of new blood vessels, cutting off the tumor's supply of nutrients and oxygen.[1]

The dual mechanism of ENMD-2076, combining antimitotic and antiangiogenic activities in a single agent, offers a potential advantage over therapies that target only a single pathway.[4]

### **Target Inhibition and In Vitro Potency**

ENMD-2076 has shown potent and selective inhibitory activity against a range of kinases in in vitro assays. The half-maximal inhibitory concentrations (IC50) for key targets are summarized in the table below.

| Target Kinase | IC50 (nM) |
|---------------|-----------|
| Flt3          | 1.86[5]   |
| Aurora A      | 14[5]     |
| Flt4/VEGFR3   | 15.9[5]   |
| KDR/VEGFR2    | 58.2[5]   |
| Src           | 56.4[5]   |
| FGFR2         | 70.8[5]   |
| FGFR1         | 92.7[5]   |
| c-Kit         | 120[6]    |
| Aurora B      | 350[6]    |
| FGFR3         | 500[6]    |

Table 1: In vitro inhibitory activity of ENMD-2076 against a panel of kinases.

In cellular assays, ENMD-2076 effectively inhibits the autophosphorylation of key kinases. For instance, it inhibits Flt3 ligand-induced Flt3 autophosphorylation in THP-1 cells with an IC50 of 28 nM and stem cell factor-induced Kit autophosphorylation in MO7e cells with an IC50 of 40 nM.[5] Furthermore, it inhibits VEGFR2/KDR autophosphorylation with an IC50 of 7 nM.[5]



### In Vitro and In Vivo Pharmacodynamic Effects

Preclinical studies have demonstrated the potent antiproliferative and pro-apoptotic activity of ENMD-2076 across a wide range of human cancer cell lines, with IC50 values typically ranging from 0.025 to 0.7 µmol/L.[1] In vivo, ENMD-2076 has been shown to induce regression or complete inhibition of tumor growth in xenograft models of breast, colon, melanoma, leukemia, and multiple myeloma.[1] Pharmacodynamic studies in these models confirmed sustained inhibition of Aurora A, Flt3, VEGFR2/KDR, and FGFR1 and 2 activation following a single oral dose.[1]

A key pharmacodynamic biomarker of ENMD-2076's antiangiogenic activity is the reduction in plasma levels of soluble VEGFR2 (sVEGFR2).[7] In a Phase I clinical trial, decreased plasma sVEGFR2 was observed in patients post-treatment, indicating in vivo inhibition of the VEGFR2 pathway.[7]

## **Signaling Pathway of ENMD-2076 Inhibition**





Click to download full resolution via product page

Caption: Dual inhibitory action of ENMD-2076 on cell cycle and angiogenesis.

#### **Pharmacokinetics**

The pharmacokinetic profile of ENMD-2076 has been characterized in a Phase I clinical trial involving patients with advanced solid tumors.[7] The drug is administered orally and exhibits a predictable and dose-proportional exposure.[7]

## Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration, ENMD-2076 is rapidly absorbed, with the time to maximum plasma concentration (Tmax) ranging from 3 to 7.8 hours after a single dose.[7] The terminal half-life (t1/2) of ENMD-2076 after a single dose is between 27.3 and 38.3 hours.[7] An active metabolite, ENMD-2060, has also been identified.[8]

#### **Clinical Pharmacokinetic Parameters**

The table below summarizes the key pharmacokinetic parameters of ENMD-2076 from the Phase I study.

| Parameter            | Value                |
|----------------------|----------------------|
| Administration Route | Oral[7]              |
| Tmax (single dose)   | 3 - 7.8 hours[7]     |
| t1/2 (single dose)   | 27.3 - 38.3 hours[7] |
| Exposure             | Dose-proportional[7] |

Table 2: Summary of clinical pharmacokinetic parameters of ENMD-2076.

## **Experimental Protocols**

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.



### In Vitro Kinase Inhibition Assays

Objective: To determine the in vitro potency of ENMD-2076 against a panel of recombinant human kinases.

#### Methodology:

- Kinase Panel: A panel of recombinant human kinases was used.
- Assay Principle: The inhibitory activity of ENMD-2076 was determined by measuring the reduction in kinase activity in the presence of the compound. ATP concentrations were set at the apparent Km for each enzyme.[9]
- IC50 Determination: For kinases showing significant inhibition at a screening concentration
  of 1 μmol/L, full 10-point dose-response curves were generated to determine the IC50
  values.[9]

### **Cellular Proliferation Assays**

Objective: To evaluate the antiproliferative effect of ENMD-2076 on various cancer cell lines.

#### Methodology:

- Cell Lines: A wide range of human solid tumor and hematopoietic cancer cell lines were used.[1]
- Adherent Cell Lines: 500 cells per well were plated in a 96-well plate and incubated with nine different concentrations of ENMD-2076 (spanning 0.3 nmol/L to 125 μmol/L) for 96 hours.[9]
- Suspension Cell Lines: 5,000 cells per well were plated in a 96-well plate.[9]
- Proliferation Measurement: Cellular proliferation was measured using the sulforhodamine B (SRB) assay.[9]

### In Vivo Xenograft Tumor Models

Objective: To assess the in vivo antitumor efficacy of ENMD-2076.

#### Methodology:



- Animal Models: NCr nude or CB.17 SCID mice were used.[9]
- Tumor Implantation: 2 x 10<sup>6</sup> to 30 x 10<sup>6</sup> cancer cells mixed with Matrigel were injected subcutaneously.
- Treatment: When tumors reached a size of approximately 500–750 mm<sup>3</sup>, mice were treated with a single oral dose of ENMD-2076 in water.[9]
- Pharmacodynamic Analysis: Tumors were harvested at various time points post-treatment to assess the inhibition of target kinases.[9]

## **Clinical Trial Workflow for Phase I Study**





Click to download full resolution via product page

Caption: Workflow of the Phase I clinical trial of ENMD-2076.

### **Phase I Clinical Trial in Advanced Solid Tumors**

Objective: To determine the maximum tolerated dose (MTD), pharmacokinetic and pharmacodynamic profiles, and preliminary antitumor activity of ENMD-2076.[7]

Methodology:



- Patient Population: 67 patients with refractory advanced solid malignancies were enrolled.[7]
- Study Design: A standard 3+3 dose-escalation design was used.[7]
- Dosing: ENMD-2076 was administered orally once daily on a continuous dosing schedule.
   Dose levels evaluated were 60, 80, 120, 200, and 160 mg/m<sup>2</sup>.
- Pharmacokinetic Analysis: Plasma concentrations of ENMD-2076 and its active metabolite, ENMD-2060, were determined using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method.[8] Pharmacokinetic parameters were calculated on days 1, 28, and 30 to 35 of the first cycle.[7]
- Pharmacodynamic Assessment: Plasma levels of sVEGFR2 were measured to assess in vivo target engagement.[7]

#### Conclusion

ENMD-2076 is a promising multi-targeted kinase inhibitor with a well-defined dual mechanism of action against key pathways in cancer progression. Its favorable pharmacokinetic profile, characterized by oral bioavailability and dose-proportional exposure, supports its clinical development. The pharmacodynamic effects, including potent inhibition of Aurora A and angiogenic kinases, have been demonstrated both preclinically and in early clinical trials. The data summarized in this technical guide provide a solid foundation for further research into the therapeutic potential of ENMD-2076 and the identification of patient populations most likely to benefit from this novel agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]







- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phase I safety, pharmacokinetic, and pharmacodynamic study of ENMD-2076, a novel angiogenic and Aurora kinase inhibitor, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of ENMD-2076, a Novel Angiogenic and Aurora Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [ENMD-2076: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139454#enmd-2076-pharmacokinetics-and-pharmacodynamics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com